molecular formula C17H20N4O2 B12478567 1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12478567
M. Wt: 312.37 g/mol
InChI Key: GJPRVQOPPMJIBN-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via a nucleophilic substitution reaction using pyridine-2-ol and an appropriate leaving group.

    Aminomethylation: The final step involves the aminomethylation of the benzodiazole core with 2-(pyridin-2-yloxy)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Pyridine-2-ol, leaving groups such as halides, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-thione: Similar structure with a sulfur atom replacing the oxygen atom.

    1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-amine: Similar structure with an amine group replacing the carbonyl group.

Uniqueness

1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-benzodiazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-pyridin-2-yloxyethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C17H20N4O2/c1-20-14-7-6-13(11-15(14)21(2)17(20)22)12-18-9-10-23-16-5-3-4-8-19-16/h3-8,11,18H,9-10,12H2,1-2H3

InChI Key

GJPRVQOPPMJIBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCOC3=CC=CC=N3)N(C1=O)C

Origin of Product

United States

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